An In-Depth Technical Guide to the Physical Properties of (S)-4-Phenyl-1,3-oxazolidine-2-thione
An In-Depth Technical Guide to the Physical Properties of (S)-4-Phenyl-1,3-oxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Phenyl-1,3-oxazolidine-2-thione , a chiral auxiliary of significant interest in asymmetric synthesis, possesses a unique set of physical properties that are critical for its effective application in the laboratory and in the development of novel chemical entities. This guide provides a comprehensive overview of these properties, supported by experimental data and established analytical protocols, to empower researchers in their synthetic endeavors.
Molecular Structure and Key Physicochemical Properties
(S)-4-Phenyl-1,3-oxazolidine-2-thione, with the CAS Number 190970-57-1, is a five-membered heterocyclic compound featuring a phenyl group at the stereogenic center, an oxygen and a nitrogen atom within the ring, and a thiocarbonyl group. Its molecular formula is C₉H₉NOS, corresponding to a molecular weight of 179.24 g/mol .[1]
The inherent chirality of this molecule, conferred by the (S)-configuration at the C4 position, is fundamental to its utility in controlling the stereochemical outcome of chemical reactions. The phenyl substituent plays a crucial role in establishing a rigid conformational bias, which is essential for high diastereoselectivity in asymmetric transformations.
A summary of the key physical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported | [2] |
| Boiling Point | 272.0 °C at 760 mmHg | [3][4] |
| Specific Rotation | +77° (c = 0.2 in Chloroform) | [2][5] |
| Solubility | Soluble in benzene and chloroform. Insoluble in water (may hydrolyze). | [4] |
It is important to note that while a boiling point has been reported, the melting point is not consistently available from commercial suppliers, with some sources indicating "N/A".[2] This suggests that the compound may decompose upon melting or that a definitive value has not been widely established. Researchers are advised to determine the melting point experimentally for their specific batch. Solubility is generally reported in organic solvents like benzene and chloroform, with insolubility in water.[4]
Optical Activity: A Defining Characteristic
The specific rotation is a critical parameter for confirming the enantiopurity of (S)-4-Phenyl-1,3-oxazolidine-2-thione. The positive value of +77° indicates that it is dextrorotatory, rotating the plane of polarized light to the right.
Experimental Protocol: Determination of Specific Rotation
Objective: To measure the specific rotation of a sample of (S)-4-Phenyl-1,3-oxazolidine-2-thione to verify its enantiomeric purity.
Materials:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
1 dm polarimeter cell
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
(S)-4-Phenyl-1,3-oxazolidine-2-thione sample
-
Chloroform (spectroscopic grade)
Procedure:
-
Solution Preparation: Accurately weigh a precise amount of the (S)-4-Phenyl-1,3-oxazolidine-2-thione sample (e.g., 20 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in chloroform and dilute to the mark. This will give a concentration of 0.2 g/100 mL (or 0.002 g/mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform) in the polarimeter cell. The reading should be zero.
-
Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (1 dm).
-
c is the concentration of the solution in g/mL.
-
Trustworthiness: The accuracy of the specific rotation measurement is contingent on the precise preparation of the solution, the calibration of the polarimeter, and maintaining a constant temperature (typically 20°C or 25°C). The result should be compared to the literature value to assess the enantiomeric excess of the sample.
Spectroscopic Profile
The structural elucidation and confirmation of (S)-4-Phenyl-1,3-oxazolidine-2-thione rely heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals include:
-
A multiplet in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the protons of the phenyl group.
-
A multiplet for the proton at the chiral center (C4-H).
-
Multiplets for the two diastereotopic protons on the C5 carbon of the oxazolidine ring.
-
A broad singlet for the N-H proton.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals would include:
-
A signal for the thiocarbonyl carbon (C=S), typically found downfield.
-
Signals for the carbon atoms of the phenyl group.
-
Signals for the two carbons of the oxazolidine ring (C4 and C5).
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a sample of (S)-4-Phenyl-1,3-oxazolidine-2-thione for ¹H and ¹³C NMR analysis.
Materials:
-
NMR tube (5 mm) and cap
-
(S)-4-Phenyl-1,3-oxazolidine-2-thione sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
Pasteur pipette and bulb
-
Small vial
Procedure:
-
Dissolution: In a small, clean, and dry vial, weigh the appropriate amount of the sample. Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the solid.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
-
Transfer: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Trustworthiness: The quality of the NMR spectrum is highly dependent on the purity of the sample and the deuterated solvent, as well as the homogeneity of the magnetic field. Ensuring the sample is fully dissolved and free of paramagnetic impurities is crucial for obtaining sharp, well-resolved signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for (S)-4-Phenyl-1,3-oxazolidine-2-thione would include:
-
N-H stretch: A peak in the region of 3100-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.
-
C=S stretch (thiocarbonyl): A strong absorption band typically in the range of 1200-1050 cm⁻¹.
-
C-O stretch: A peak in the fingerprint region, likely around 1000-1300 cm⁻¹.
-
C-N stretch: An absorption in the fingerprint region.
-
Aromatic C=C bends: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)
Objective: To prepare a solid sample of (S)-4-Phenyl-1,3-oxazolidine-2-thione for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
(S)-4-Phenyl-1,3-oxazolidine-2-thione sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (approx. 100-200 mg)
Procedure:
-
Grinding: Place a small amount of the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to the pellet die and apply pressure using the hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Trustworthiness: The quality of the IR spectrum depends on the homogeneity of the sample-KBr mixture and the transparency of the pellet. An opaque or cloudy pellet can lead to scattering of the IR beam and a poor-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For (S)-4-Phenyl-1,3-oxazolidine-2-thione, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (179.24). Common fragmentation patterns for oxazolidine-containing structures may involve cleavage of the ring.
Experimental Protocol: Mass Spectrometry Sample Preparation (Direct Infusion)
Objective: To prepare a sample of (S)-4-Phenyl-1,3-oxazolidine-2-thione for mass spectral analysis.
Materials:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
-
Syringe pump and syringe
-
(S)-4-Phenyl-1,3-oxazolidine-2-thione sample
-
Suitable solvent (e.g., methanol or acetonitrile)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source.
-
Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample directly into the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum.
Trustworthiness: The choice of solvent and ionization method is crucial for obtaining a good quality mass spectrum. The concentration of the sample should be optimized to avoid signal suppression or saturation of the detector.
Logical Relationships and Workflows
The characterization of the physical properties of (S)-4-Phenyl-1,3-oxazolidine-2-thione follows a logical workflow, starting from basic identification to detailed structural confirmation.
Caption: Workflow for the comprehensive physical characterization of (S)-4-Phenyl-1,3-oxazolidine-2-thione.
Conclusion
A thorough understanding of the physical properties of (S)-4-Phenyl-1,3-oxazolidine-2-thione is paramount for its successful application as a chiral auxiliary. This guide has provided a detailed overview of its key characteristics, including molecular structure, optical activity, and spectroscopic profile. The experimental protocols outlined herein offer a framework for researchers to independently verify these properties and ensure the quality and suitability of this important synthetic tool. As with any chemical substance, it is crucial to consult the Safety Data Sheet (SDS) before handling.
References
-
(4S)-4-phenyl-1,3-oxazolidine-2-thione - MOLBASE. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. -ç»´å¤å©äºç½ç«vic [plusultragallery.com]
- 3. (4S)-4-phenyl-1,3-oxazolidine-2-thione190970-57-1,Purity98%_Achemo Scientific Limited [molbase.com]
- 4. cas 190970-57-1|| where to buy (S)-4-phenyloxazolidine-2-thione [english.chemenu.com]
- 5. (S)-4-苯基-1,3-恶唑烷-2-硫酮 | 190970-57-1 [m.chemicalbook.com]
